5-(3,4-Dimethoxyphenyl)oxazole
Overview
Description
5-(3,4-Dimethoxyphenyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with various biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Cellular Effects
Some oxazole derivatives have been found to have inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans
Molecular Mechanism
It is known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring. Another method involves the use of α-bromo ketones and alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts, which offer high stability and ease of separation from the reaction mixture using an external magnet. This method is eco-friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness
5-(3,4-Dimethoxyphenyl)oxazole is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This substitution pattern enhances its potential in medicinal chemistry and material science, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-9-4-3-8(5-10(9)14-2)11-6-12-7-15-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKJRWLLGAEZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533380 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73663-61-3 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.